molecular formula C6H2BrF4N B569395 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine CAS No. 1156542-30-1

2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine

Cat. No. B569395
M. Wt: 243.987
InChI Key: CFKUMEAWTPZERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08318776B2

Procedure details

Copper iodide (1.51 g) and potassium fluoride (0.46 g) were subjected to a reduced pressure (1 Ton) using a vacuum pump, and were heated with a heat gun for 20 minutes while stirring slowly. Under the argon atmosphere, 13 ml of N-methylpyrrolidine and 1.13 g of trifluoromethyltrimethylsilane were added at room temperature, and a temperature was elevated to 50° C. over 20 minutes. After further stirring for 1 hour, 2 g of 2-bromo-5-fluoro-4-iodopyridine was added, and the mixture was stirred for 23 hours. After allowing to cool; the reaction solution was poured into a 12% aqueous ammonia solution, and the resultant solution was extracted with diethyl ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.8 g of 2-bromo-5-fluoro-4-trifluoromethylpyridine.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.51 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F-].[K+].CN1CCCC1.[F:9][C:10]([Si](C)(C)C)([F:12])[F:11].[Br:17][C:18]1[CH:23]=[C:22](I)[C:21]([F:25])=[CH:20][N:19]=1.N>[Cu](I)I>[Br:17][C:18]1[CH:23]=[C:22]([C:10]([F:12])([F:11])[F:9])[C:21]([F:25])=[CH:20][N:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
1.13 g
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=C(C(=C1)I)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
1.51 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Stirring
Type
CUSTOM
Details
while stirring slowly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated with a heat gun for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
After further stirring for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 23 hours
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the resultant solution was extracted with diethyl ether three times
WASH
Type
WASH
Details
washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.